molecular formula C15H21N3O4S B2746883 4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide CAS No. 2097933-26-9

4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2746883
CAS No.: 2097933-26-9
M. Wt: 339.41
InChI Key: BYBDQAIXOIVMTC-UHFFFAOYSA-N
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Description

4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide (CAS 2097933-26-9) is a high-purity chemical compound with a molecular formula of C15H21N3O4S and a molecular weight of 339.41 g/mol . This complex molecule features a 2,3-dioxopiperazine core, a pharmacophore observed in intermediates for third-generation cephalosporin antibiotics like cefoperazone, suggesting its potential relevance in antimicrobial research . The structure is further modified with a thiophene moiety, a five-membered sulfur heterocycle that is significant in medicinal chemistry. Heterocycles like thiophene are frequently used in drug design to fine-tune properties such as potency, selectivity, and pharmacokinetics . This specific molecular architecture makes the compound a valuable building block for researchers exploring new chemical entities in antibacterial discovery and for investigating structure-activity relationships (SAR). It is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-17-5-6-18(13(20)12(17)19)14(21)16-10-15(2,22)8-11-4-7-23-9-11/h4,7,9,22H,3,5-6,8,10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDQAIXOIVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide , with CAS Number 2097933-26-9, is a novel piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S, and it has a molecular weight of 339.4 g/mol. The presence of a thiophene ring and a piperazine core suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
Molecular FormulaC15H21N3O4SC_{15}H_{21}N_{3}O_{4}S
Molecular Weight339.4 g/mol
CAS Number2097933-26-9

Antimicrobial Properties

Recent studies have indicated that compounds containing piperazine and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis.

A study published in Biomed Research International demonstrated that similar piperazine derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, suggesting that the compound may possess similar efficacy against resistant strains .

Anticancer Activity

The anticancer potential of piperazine derivatives has been widely documented. For example, research indicates that compounds with structural similarities to this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

In vitro studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Emerging evidence suggests that thiophene-containing compounds exhibit neuroprotective properties. The compound's structure may allow it to interact with neurotransmitter systems or modulate oxidative stress pathways.

In animal models, similar compounds have been shown to reduce neuroinflammation and protect against neuronal cell death in conditions such as Alzheimer's disease and Parkinson's disease. This indicates a potential therapeutic role for this compound in neurodegenerative disorders .

Case Study 1: Antimicrobial Activity Against MRSA

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of several piperazine derivatives against MRSA strains. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study assessing the cytotoxic effects of various piperazine derivatives on human cancer cell lines revealed that certain modifications to the piperazine structure significantly enhanced anticancer activity. The findings suggested that the incorporation of thiophene rings could improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Carboxamides

(a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • 4-Ethyl substituent and carboxamide linked to a 4-chlorophenyl group.
  • Key Differences :
    • Absence of dioxo groups reduces polarity compared to the target compound.
    • The chlorophenyl group increases hydrophobicity, whereas the target’s thiophene-hydroxylpropyl chain balances lipophilicity and hydrogen-bonding capacity.
  • Relevance : Demonstrates the role of aryl substituents in modulating pharmacokinetics .
(b) 3-[4-(4-Chlorophenyl)Piperazin-1-yl]Propyl Methanesulphonate ()
  • Structural Features :
    • Piperazine with a 4-chlorophenyl group and methanesulfonate ester.
  • Key Differences :
    • Methanesulfonate introduces a polar, charged group absent in the target compound.
    • Lack of dioxo and thiophene groups simplifies the scaffold.
  • Relevance : Highlights how sulfonate esters can alter solubility and bioavailability in piperazine derivatives .

Thiophene-Containing Analogs

(a) N-Ethyl-2-(2-Hydrazinyl-2-Oxoethyl)Thiophene-3-Carboxamide ()
  • Structural Features :
    • Thiophene ring with carboxamide and hydrazinyl-oxoethyl side chains.
  • Key Differences: No piperazine or dioxo groups, but shared thiophene-carboxamide motif.
  • Relevance : Suggests the thiophene moiety may enhance binding to sulfur-rich biological targets (e.g., enzymes or transporters) .
(b) N-(2-(4-Ethylpiperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Thiophene-2-Sulfonamide ()
  • Structural Features :
    • Combines 4-ethylpiperazine, pyridine, and thiophene-sulfonamide groups.
  • Pyridine introduces a basic nitrogen, unlike the target’s hydroxylpropyl chain.
  • Relevance : Illustrates how hybrid structures with piperazine and thiophene can target diverse biological pathways .

Dioxopiperazine Derivatives

4-Ethyl-N-[3-(1-Piperazinyl)Propyl]-2-Morpholinecarboxamide Dihydrochloride ()
  • Structural Features :
    • Piperazine linked to morpholine and ethyl groups.
  • Key Differences :
    • Morpholine ring replaces the dioxopiperazine, reducing ketone-mediated polarity.
    • Dihydrochloride salt form enhances solubility compared to the neutral target compound.

Comparative Data Table

Compound Name Piperazine Substituents Key Functional Groups Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Target Compound 4-Ethyl, 2,3-dioxo Thiophene-hydroxylpropyl carboxamide ~393.4* ~1.8* High polarity, hydrogen-bonding capacity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-Ethyl 4-Chlorophenyl carboxamide 279.8 2.5 Moderate lipophilicity, chair conformation
N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide () None Thiophene-carboxamide, hydrazinyl-oxoethyl 255.3 1.2 Thiophene-mediated π interactions
4-Ethyl-N-[3-(1-piperazinyl)propyl]-2-morpholinecarboxamide () 4-Ethyl, morpholine Morpholine-carboxamide 356.2 0.9 High solubility (dihydrochloride salt)

*Estimated based on structural analogs.

Research Implications

  • Biological Potential: Thiophene-containing analogs (–10) show promise in targeting enzymes or receptors with aromatic pockets, suggesting the target compound may exhibit similar selectivity.
  • Synthetic Challenges : The branched hydroxypropyl-thiophene chain may complicate synthesis compared to linear alkyl or aryl substituents, requiring optimized coupling strategies .

Q & A

Q. What are the key synthetic routes for preparing 4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Activation of the carboxamide group using coupling agents like HBTU or BOP in anhydrous THF, followed by nucleophilic substitution with a hydroxypropyl-thiophene intermediate. Reaction conditions (e.g., 12-hour stirring at room temperature) and stoichiometric ratios are critical to avoid side products .
  • Step 2 : Purification via silica gel column chromatography to isolate intermediates, with yields optimized by controlling solvent polarity (e.g., gradient elution with DCM/MeOH) .
  • Step 3 : Final deprotection (e.g., HCl-mediated cleavage of Boc groups) and salt formation for improved stability .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify connectivity, particularly for distinguishing thiophene protons (δ 6.8–7.2 ppm) and piperazine carbons (δ 45–55 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 435.18) and detects fragmentation patterns .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity (>95%) and identifies impurities .

Q. What are common impurities observed during synthesis, and how are they resolved?

  • Byproducts : Unreacted starting materials (e.g., thiophene derivatives) or dimerized intermediates. These are minimized via precise stoichiometry and stepwise quenching .
  • Epimeric Contaminants : Stereochemical impurities (e.g., at the hydroxypropyl group) are separated using chiral HPLC with tetrabutylammonium hydroxide-based mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Solvent Selection : THF enhances solubility of intermediates but may require replacement with DMF for high-temperature reactions (>80°C) to prevent boiling .
  • Catalysis : Triethylamine (Et₃N) or DMAP accelerates carboxamide coupling, reducing reaction time from 12 hours to 6 hours .
  • Automation : Continuous flow reactors improve reproducibility and scalability, achieving >85% yield for critical steps .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental bioactivity data?

  • MD Simulations : Perform molecular dynamics to assess conformational flexibility of the piperazine ring, which may adopt chair or boat conformations in solution versus crystal structures .
  • SAR Studies : Compare analogs (e.g., replacing thiophene with furan) to identify critical pharmacophores. For example, thiophene’s sulfur atom enhances π-π stacking with target proteins .

Q. How can stereochemical outcomes be controlled during the synthesis of the hydroxypropyl-thiophene moiety?

  • Chiral Auxiliaries : Use (S)-BINOL-derived catalysts to enforce enantioselectivity during the hydroxypropyl group formation .
  • Crystallization-Induced Diastereomer Resolution : Introduce a temporary chiral center (e.g., via Boc-protected amines) to separate diastereomers before final deprotection .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to receptors like GPCRs or kinases .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map binding pockets and hydrogen-bonding interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

  • Cell Lines : Use adherent lines (e.g., HEK293 or HepG2) with 72-hour incubation to account for delayed effects.
  • Controls : Include a piperazine-free analog to isolate toxicity contributions from the dioxopiperazine core .
  • IC50 Calculation : Fit data to a four-parameter logistic model using software like GraphPad Prism, ensuring R² > 0.95 .

Q. What statistical approaches address variability in biological replicate assays?

  • ANOVA with Tukey’s HSD : Identify significant differences (p < 0.05) between treatment groups.
  • Power Analysis : Pre-determine sample size (n ≥ 6) to achieve 80% power for detecting 2-fold activity changes .

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